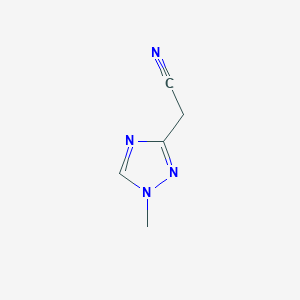

2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

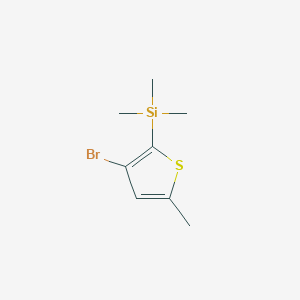

“2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile” is a chemical compound with the CAS Number: 1934687-72-5 . It has a molecular weight of 122.13 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N4/c1-9-4-7-5(8-9)2-3-6/h4H,2H2,1H3 . This indicates the presence of a methyl group attached to the 1,2,4-triazole ring and an acetonitrile group attached to the same ring .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its boiling point, density, and other physical properties are not available in the retrieved data.科学的研究の応用

Chemical Synthesis and Properties

Synthesis of Novel Heterocyclic Systems

Derivatives of 1,2,4-triazoles, including 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile, have been synthesized and explored for their potential in creating new heterocyclic systems. These compounds find usage in various fields including medicine and agriculture (Osyanin et al., 2012).

Synthesis and Structure Analysis

The synthesis of substituted 1,2,4-triazoles has been conducted, leading to the formation of new derivatives. The structural properties of these compounds have been determined using techniques like X-ray analysis and NMR spectroscopy, offering insights into their chemical behavior (Shasheva et al., 2010).

Development of Antimalarial Pharmacophores

Research has shown that derivatives of 1,2,4-triazoles, including the this compound, exhibit antimalarial activity. This highlights their potential as novel pharmacophores in antimalarial drug development (D’hooghe et al., 2011).

Photophysical and Photochemical Studies

Investigations into the UV-spectrophotometric properties of 1,2,4-triazole derivatives, including the focus compound, have been conducted. These studies are crucial for understanding the structure-spectral data relationship, which is vital in drug design and other applications (Gotsulya et al., 2018).

Green Chemistry Synthesis Approaches

Recent research has focused on the development of environmentally sustainable synthesis methods for 1,2,4-triazole derivatives. These methods are more efficient and have a lower environmental impact compared to traditional synthesis routes (Tortoioli et al., 2020).

Molecular Stability and Mechanochemistry

Studies on the mechanochemical properties of triazole derivatives, which can include this compound, have provided insights into their molecular stability. This is essential for developing materials and compounds with specific mechanical properties (Brantley et al., 2012).

作用機序

Target of Action

It has been found that similar compounds, such as 1,2,4-triazole derivatives, are known to act as aromatase inhibitors . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in conditions like estrogen-dependent breast cancer.

Mode of Action

It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to a decrease in the synthesis of estrogens.

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability .

Result of Action

Similar compounds have been reported to exhibit anticancer activity, tested on human ovarian cancer cell lines a2780 (cisplatin-sensitive) and a2780cis (cisplatin-resistant) . This suggests that 2-(1-methyl-1H-1,2,4-triazol-3-yl)acetonitrile may also have potential anticancer properties.

Safety and Hazards

特性

IUPAC Name |

2-(1-methyl-1,2,4-triazol-3-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c1-9-4-7-5(8-9)2-3-6/h4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSZHICVIHIJDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)

![[5-[(Dimethylamino)methyl]-1-methylpyrazol-4-yl]methanamine](/img/structure/B3015438.png)

![N-(3-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B3015439.png)

![N-(3-fluorophenyl)-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B3015451.png)

![2-[3-(4-Bromophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B3015452.png)

![4-(2-(4-methoxyphenoxy)ethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B3015453.png)

![(2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B3015456.png)

![Methyl 2-[methyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]-2-phenylacetate](/img/structure/B3015458.png)